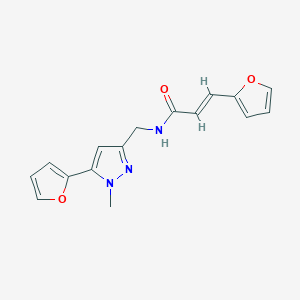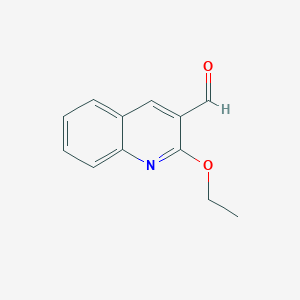
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C19H19F3N2O2 and its molecular weight is 364.368. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroanalytical and Biological Studies
Recent research has explored the synthesis of novel substituted heterocyclic pyridine derivatives and their metal complexes, focusing on their spectroanalytical characterization and biological activities. Although not directly mentioning the exact compound , these studies provide insights into similar compounds' anticancer and antibacterial properties. For instance, Kumar B.R. Chaitanya et al. (2022) synthesized metal complexes of a pyridine derivative ligand and assessed their cytotoxicity against carcinoma cell lines and antibacterial activities against pathogenic strains, showcasing the potential biomedical applications of related compounds (Kumar B.R. Chaitanya, Babu K. Sudhakar, & Murthy D V Krishna, 2022).
Catalytic Behavior Toward Ethylene Reactivity
In the realm of organometallic chemistry, the synthesis and characterization of metal complexes bearing pyridine and iminopyridine ligands have been investigated for their catalytic activities. A study by Wen‐Hua Sun et al. (2007) focused on iron and cobalt complexes' catalytic behaviors towards ethylene, highlighting the potential of pyridine derivatives in catalyzing significant chemical reactions (Wen‐Hua Sun et al., 2007).
Antiviral Activity
The antiviral potential of pyridine derivatives has also been explored, with studies synthesizing novel compounds and evaluating their efficacy against viruses. F. Attaby et al. (2006) synthesized and assessed the antiviral activity of certain pyridine derivatives, offering a pathway to developing new antiviral drugs (F. Attaby, A. Elghandour, M. A. Ali, & Yasser M. Ibrahem, 2006).
Organocatalytic Synthesis and Diversity-Oriented Synthesis
The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] demonstrates the compound's relevance in creating biologically active derivatives with high enantiopurity. Xiao-Hua Chen et al. (2009) described an enantioselective approach to synthesizing spiro[pyrrolidin-3,3'-oxindole] derivatives, which are crucial in medicinal chemistry (Xiao-Hua Chen, Q. Wei, Shi-Wei Luo, Hanbing Xiao, & L. Gong, 2009).
properties
IUPAC Name |
1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-13-4-2-7-17(23-13)26-16-8-9-24(12-16)18(25)11-14-5-3-6-15(10-14)19(20,21)22/h2-7,10,16H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXWLIGGSUKGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2554492.png)


![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2554496.png)
![1-Bromo-2-[(trimethylsilyl)oxy]propane](/img/structure/B2554501.png)

![(3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2554503.png)


![2-Chloro-1-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-7-azaspiro[3.4]octan-7-yl]ethanone](/img/structure/B2554507.png)
![2-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2554508.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B2554514.png)